Comparative Lipophilicity: Cbz-Protected 3-Cyanopiperazine Exhibits a Lower LogP than the Boc Analog
The lipophilicity of Benzyl 3-cyanopiperazine-1-carboxylate was directly compared to that of its direct Boc-protected analog, tert-Butyl 3-cyanopiperazine-1-carboxylate. The Cbz-protected compound's lower LogP value indicates it is less lipophilic, a critical parameter influencing membrane permeability, solubility, and off-target binding in medicinal chemistry [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 1.38728 |
| Comparator Or Baseline | tert-Butyl 3-cyanopiperazine-1-carboxylate (Boc analog); LogP: 1.54868 |
| Quantified Difference | ΔLogP = -0.1614 (Target is less lipophilic) |
| Conditions | Calculated values from Chemsrc and Molbase databases, using comparable in silico prediction methods. |
Why This Matters
A lower LogP is often associated with improved aqueous solubility and a more favorable ADME profile, making the Cbz analog a potentially superior starting point for optimizing drug-like properties compared to the more lipophilic Boc variant.
- [1] Molbase. 4-BOC-2-cyanopiperidine (CAS 859518-35-7). Physical and chemical properties, LogP: 1.54868. View Source
